molecular formula C11H15N3O B12539838 Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- CAS No. 652154-38-6

Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-

Cat. No.: B12539838
CAS No.: 652154-38-6
M. Wt: 205.26 g/mol
InChI Key: KRVJDFHRGGEIAP-UHFFFAOYSA-N
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Description

Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- is a complex organic compound with a unique structure that includes both urea and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- typically involves the reaction of N,N’-dimethylurea with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as indium triflate, which facilitates the formation of the desired product. The reaction conditions include a temperature range of 50-100°C and a reaction time of 12-24 hours .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The urea moiety can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Urea, N,N’-dimethyl-N,N’-diphenyl-: This compound has a similar structure but with phenyl groups instead of the benzyl group.

    Urea, N,N’-dimethyl-: A simpler compound with only dimethyl groups attached to the urea moiety.

Uniqueness

Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- is unique due to the presence of both urea and imine functionalities, which confer distinct chemical reactivity and biological activity. The benzyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

652154-38-6

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(benzyliminomethyl)-1,3-dimethylurea

InChI

InChI=1S/C11H15N3O/c1-12-11(15)14(2)9-13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,15)

InChI Key

KRVJDFHRGGEIAP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C=NCC1=CC=CC=C1

Origin of Product

United States

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